methyl (2S)-2-formamido-3-methylbutanoate
Overview
Description
Methyl (2S)-2-formamido-3-methylbutanoate is an organic compound with a molecular formula of C6H11NO3 It is a derivative of butanoic acid and contains a formamido group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-formamido-3-methylbutanoate typically involves the esterification of (2S)-2-formamido-3-methylbutanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
(2S)-2-formamido-3-methylbutanoic acid+methanolacid catalystmethyl (2S)-2-formamido-3-methylbutanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-formamido-3-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (2S)-2-formamido-3-methylbutanoic acid and methanol.
Reduction: The formamido group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: (2S)-2-formamido-3-methylbutanoic acid and methanol.
Reduction: Methyl (2S)-2-amino-3-methylbutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-formamido-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-formamido-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-methylbutanoate: Similar structure but with an amino group instead of a formamido group.
Ethyl (2S)-2-formamido-3-methylbutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (2S)-2-formamido-3-methylbutanoate is unique due to the presence of both a formamido group and a methyl ester group. This combination of functional groups imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl (2S)-2-formamido-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)7(10)11-3/h4-6H,1-3H3,(H,8,9)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFAFWGOCRMGOD-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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